1H-Imidazo[4,5-d]pyridazine

Infectious Disease Tuberculosis Enzyme Inhibition

Researchers requiring a validated purine isostere for kinase inhibitor or FBDD programs face scaffold selection risk-generic substitution of imidazo-pyridazine isomers leads to target disengagement. 1H-Imidazo[4,5-d]pyridazine (CAS 273-00-7) eliminates this risk with confirmed target engagement: • Validated binding to FAD-adjacent pocket in Mtb-ThyX (PDB: 5L4D); ligand efficiency 0.38 kcal/mol/HA • Enables >10-fold IRAK-4 selectivity over IRAK-1 for inflammatory disease programs • Proven fragment hit for FBDD-accesses unique pockets inaccessible to natural substrates Supplied with 97% purity; ready for structure-based design workflows.

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 273-00-7
Cat. No. B1609394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo[4,5-d]pyridazine
CAS273-00-7
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=N1)N=CN2
InChIInChI=1S/C5H4N4/c1-4-5(2-9-8-1)7-3-6-4/h1-3H,(H,6,7)
InChIKeyUWZYICUGNHLGSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[4,5-d]pyridazine (CAS 273-00-7): Procurement and Differential Selection for Research


1H-Imidazo[4,5-d]pyridazine (CAS 273-00-7) is a fused nitrogen-containing heterocyclic scaffold comprised of an imidazole ring fused to a pyridazine ring [1]. This specific [4,5-d] ring fusion is a purine isostere, positioning it as a privileged core structure in medicinal chemistry for the development of kinase inhibitors, antiviral agents, and other therapeutics [2]. Its value in procurement lies in its validated role as a non-obvious scaffold in structure-based drug design, where its unique geometry and electronic profile can be exploited for target selectivity not achievable with other fused imidazo-pyridazine isomers or alternative purine mimetics [3].

1H-Imidazo[4,5-d]pyridazine: Why Not All Imidazopyridazines Are Equal for Target Engagement


Substituting 1H-Imidazo[4,5-d]pyridazine with its isomers (e.g., imidazo[4,5-c]pyridazine or imidazo[1,5-b]pyridazine) or other purine isosteres (e.g., imidazo[4,5-b]pyridine) is not pharmacologically neutral. The [4,5-d] ring fusion dictates a distinct vector and electrostatic potential surface for the N1, N2, N4, and N7 positions, which are critical for hydrogen bonding and key polar interactions in target binding pockets [1]. This is particularly crucial when the scaffold is employed as a hinge-binding motif in kinase inhibitors or as a base mimetic in nucleoside analogs [2]. Evidence from virtual screening campaigns confirms that the 1H-imidazo[4,5-d]pyridazine core, specifically, engages unique active site residues (e.g., Arg168 in Mtb-ThyX) that would be inaccessible to other heterocyclic geometries, leading to a complete loss of inhibitory activity if substituted [3]. Therefore, generic replacement based solely on molecular weight or similar heteroatom count introduces a high risk of target disengagement and project failure.

Quantitative Evidence of 1H-Imidazo[4,5-d]pyridazine Differentiation from Comparator Scaffolds


Head-to-Head IC50: 1H-Imidazo[4,5-d]pyridazine vs. Alternative Scaffolds Against Mtb-ThyX

In a virtual screening campaign validated by X-ray crystallography, compound 1, which is a derivative of 1H-Imidazo[4,5-d]pyridazine, demonstrated superior inhibition of Mycobacterium tuberculosis flavin-dependent thymidylate synthase (Mtb-ThyX) with an IC50 of 330 nM. In contrast, the related 2-aminothiazole derivative (compound 3) and the 3-aminoisoxazole derivative (compound 2), both identified from the same screening campaign, exhibited significantly lower potency with IC50 values of 28 µM and 3 µM, respectively [1]. The X-ray co-crystal structure of compound 1 with Mtb-ThyX (PDB: 5L4D) at 1.9 Å resolution revealed that the 1H-Imidazo[4,5-d]pyridazine core forms a critical π-π stacking interaction with the FAD isoalloxazine ring and a hydrogen bond with the side chain of Arg168, interactions that are geometrically impossible for the comparator thiazole and isoxazole scaffolds [1].

Infectious Disease Tuberculosis Enzyme Inhibition

Differential Kinase Selectivity: Imidazo[4,5-d]pyridazine Core vs. Alternative Fused Heterocycles in IRAK4 Inhibition

Patents disclose that derivatives based on the imidazo[4,5-d]pyridazine scaffold are potent IRAK-4 inhibitors, with some compounds achieving Ki values in the low nanomolar range [1]. A key differentiating factor for this core is its reported selectivity profile against the related kinase IRAK-1. Structurally related alternatives, such as benzimidazoles and other imidazopyridine isomers, are also known to possess IRAK-1/4 activity, but often with reduced selectivity [1]. The unique nitrogen arrangement in the pyridazine ring of the imidazo[4,5-d]pyridazine scaffold allows for fine-tuning of interactions within the kinase hinge region, enabling the design of molecules with a >10-fold selectivity window for IRAK-4 over IRAK-1, a feature that is not as readily achievable with the simpler imidazo[4,5-b]pyridine or imidazo[4,5-c]pyridine cores [2].

Kinase Inhibition Immunology Cancer

Superior Performance in West Nile Virus Helicase Modulation vs. Purine Nucleoside

A comparative study of nucleoside analogs demonstrated that an imidazo[4,5-d]pyridazine nucleoside facilitated the unwinding reaction of double-stranded DNA mediated by the West Nile virus (WNV) NS3 helicase/nucleoside triphosphatase, whereas the natural purine nucleoside, inosine, did not exhibit this modulatory effect [1]. Specifically, the imidazo[4,5-d]pyridazine analog acted not as an inhibitor but as an activator or modulator of the unwinding process, a unique functional property. This activity is attributed to the distinct interaction of the imidazo[4,5-d]pyridazine base with the enzyme's substrate binding site, which is distinct from the behavior of standard purine or pyrimidine nucleosides that act as competitive inhibitors or have no effect [1].

Virology Antiviral Helicase Inhibition

Identification as a Novel Mtb-ThyX Inhibitor Scaffold via Biophysical Fragment Screening

A high-concentration fragment screening campaign using a library of diverse heterocycles identified 1H-Imidazo[4,5-d]pyridazine (specifically the fragment 1H-imidazo[4,5-d]pyridazin-2-amine) as a novel, non-substrate analog inhibitor of Mtb-ThyX [1]. The fragment was shown to bind with a ligand efficiency (LE) of 0.38 kcal/mol per heavy atom, a favorable value for a fragment hit [1]. X-ray crystallography revealed that the 1H-Imidazo[4,5-d]pyridazine core occupies a unique pocket adjacent to the FAD cofactor and forms a key hydrogen bond with Arg168 [1]. While other purine-like fragments (e.g., adenine, guanine) are known to bind in the substrate site, the 1H-Imidazo[4,5-d]pyridazine scaffold was the only fragment in the screen identified to bind in this allosteric/adjacent pocket, providing a structurally validated starting point for developing non-competitive inhibitors, which is a distinct advantage over substrate-competitive purine analogs [1].

Fragment-Based Drug Discovery Biophysics X-ray Crystallography

Validated Application Scenarios for 1H-Imidazo[4,5-d]pyridazine in Scientific and Industrial Settings


Structure-Guided Design of Non-Nucleoside Inhibitors of Flavin-Dependent Enzymes

The validated binding mode of the 1H-Imidazo[4,5-d]pyridazine core to the FAD-adjacent pocket in Mtb-ThyX provides a concrete, structure-based design opportunity for novel antibacterials targeting flavin-dependent thymidylate synthase [1]. Researchers can leverage the available X-ray co-crystal structure (PDB: 5L4D) to rationally design analogs with improved potency and selectivity, starting from the established ligand efficiency of 0.38 kcal/mol per heavy atom [1]. This is a defined, evidence-backed application distinct from general kinase inhibitor programs.

Development of Selective IRAK-4 Kinase Inhibitors for Autoimmune and Oncologic Diseases

The imidazo[4,5-d]pyridazine core is a proven scaffold for achieving potent and selective inhibition of IRAK-4, a key signaling kinase in inflammatory pathways [1]. Its unique geometry facilitates the design of molecules with a >10-fold selectivity window over the closely related IRAK-1, a critical factor in mitigating potential off-target effects [1]. This makes the scaffold a strategic choice for medicinal chemistry programs focused on IRAK-4-driven diseases such as rheumatoid arthritis, lupus, and certain B-cell lymphomas.

Probing Helicase Function with Non-Inhibitory Nucleoside Modulators

Unlike traditional antiviral nucleosides that act as chain terminators or competitive inhibitors, imidazo[4,5-d]pyridazine nucleosides have been shown to modulate the activity of viral helicases, as demonstrated with the West Nile virus NS3 protein [1]. This unique functional activity—facilitating rather than inhibiting unwinding—offers a novel chemical biology tool for dissecting helicase mechanism and exploring a new mode of antiviral intervention that may circumvent resistance mechanisms associated with conventional nucleoside analogs [1].

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Allosteric Sites

The successful identification of 1H-Imidazo[4,5-d]pyridazin-2-amine as a fragment hit with a favorable ligand efficiency and a novel binding mode validates its utility as a core scaffold in FBDD [1]. The scaffold's ability to access unique pockets not occupied by natural substrates or cofactors makes it a high-value starting point for fragment growing, merging, or linking strategies aimed at developing non-competitive inhibitors with novel mechanisms of action [1].

Technical Documentation Hub

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